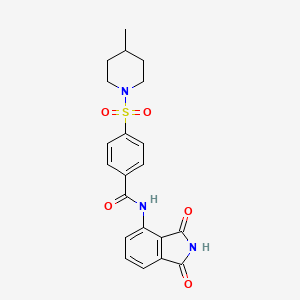![molecular formula C10H13N3O4S B2857638 [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate CAS No. 1233513-44-4](/img/structure/B2857638.png)
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate: is a chemical compound that features a pyrazole ring attached to a benzylamine moiety, with the sulfate serving as a counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate typically involves the formation of the pyrazole ring followed by its attachment to a benzylamine group. One common method involves the reaction of 1,3-diketones with hydrazines to form the pyrazole ring . This intermediate can then be reacted with benzylamine under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions may target the benzylamine moiety.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzylamine group.
Substitution: Substituted benzylamine derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyrazole-containing molecules on biological systems. It may serve as a ligand in the development of new drugs or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrazole ring have shown promise in treating various diseases, including cancer and inflammatory conditions .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
作用機序
The mechanism of action of [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives: These compounds also contain a pyrazole ring and have shown antiproliferative effects on cancer cell lines.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally similar and have been studied for their synthetic strategies and biological activities.
Uniqueness: What sets [3-(1H-Pyrazol-1-yl)benzyl]amine sulfate apart is its specific combination of the pyrazole ring with a benzylamine group, which may confer unique chemical and biological properties not observed in other pyrazole derivatives.
特性
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.H2O4S/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;1-5(2,3)4/h1-7H,8,11H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONFPPDABHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)
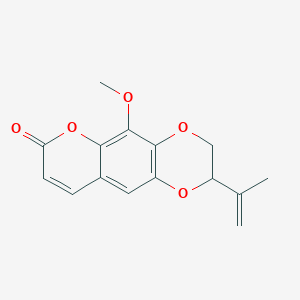
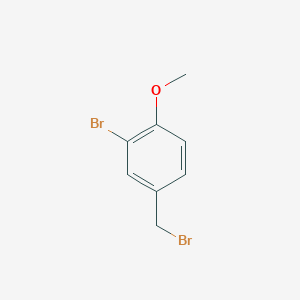
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
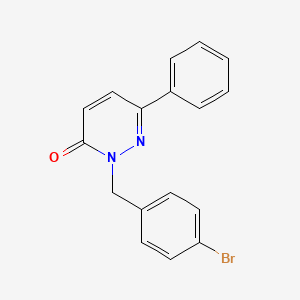
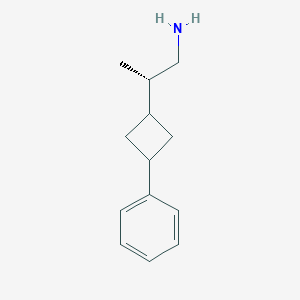
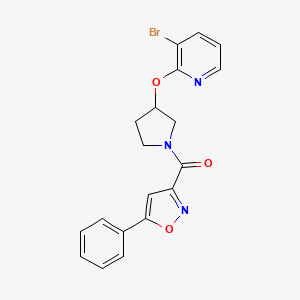
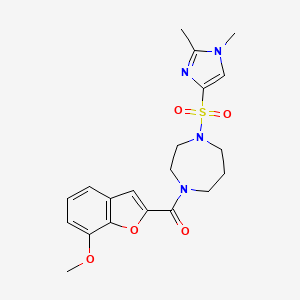
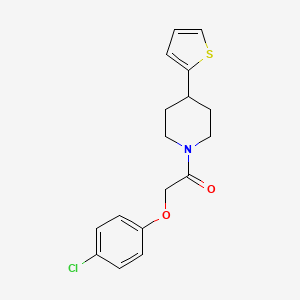


![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)

